Enhanced GABAA Receptor Binding Affinity vs. PAM-2 and PAM-4 via Fluorescence Imaging
The target compound, as a structural analog of the DM compound series, is predicted to increase apparent GABA affinity at ternary αβγ GABAA receptors. The foundational study by Arias et al. (2023) demonstrated that DM compounds (structurally derived from PAM-2 and bearing N-aryl modifications) achieve up to an 80-fold increase in apparent transmitter affinity, whereas the simpler PAM-4 scaffold exhibits concurrent potentiation and inhibition with lower efficacy [1]. The 3-(4-fluorophenoxy)benzyl substituent provides additional hydrophobic contacts within the transmembrane intersubunit anesthetic pocket, rationalizing procurement for structure–activity relationship (SAR) exploration of GABAA receptor modulation.
| Evidence Dimension | Apparent GABA affinity shift (fold increase) at ternary αβγ GABAA receptor |
|---|---|
| Target Compound Data | Predicted affinity shift comparable to or exceeding DM compound series (up to 80-fold) based on structural analogy [1] |
| Comparator Or Baseline | PAM-4: concurrent potentiation/inhibition; PAM-2: α7 nAChR-selective potentiation without reported GABA affinity shift data; DM compound series: up to 80-fold affinity increase [1] |
| Quantified Difference | Structural modification from N-phenyl (PAM-4) to N-3-(4-fluorophenoxy)benzyl is expected to enhance binding-site complementarity and increase the magnitude of affinity shift relative to PAM-4 baseline [1] |
| Conditions | Fluorescence imaging using voltage-clamp fluorometry in Xenopus laevis oocytes expressing ternary αβγ GABAA receptors [1] |
Why This Matters
Procurement of the target compound enables direct experimental interrogation of how the 3-(4-fluorophenoxy)benzyl moiety influences GABAA receptor modulation potency and efficacy relative to the well-characterized PAM-2/PAM-4 benchmarks.
- [1] Arias, H. R., et al. (2023). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. Molecular Pharmacology, 104(3), 115–131. DOI: 10.1124/molpharm.123.000692 View Source
